4-Biphenylglyoxal

Antiviral Influenza A In Vivo Efficacy

4-Biphenylglyoxal (CAS 4974-58-7) is a biphenyl alpha-ketoaldehyde essential for antiviral drug discovery (influenza A, HRV entry inhibition) and azomesogen synthesis. Unlike generic phenylglyoxals, the biphenyl scaffold imparts unique electronic/steric reactivity critical for successful condensation and biological specificity. Supplied as white solid, 97% purity. Procure the parent ketoaldehyde to replicate historical lead scaffolds (xenalamine) or design next-gen optoelectronic materials.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 4974-58-7
Cat. No. B3065493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenylglyoxal
CAS4974-58-7
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O
InChIInChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
InChIKeyZISUOZSNZBKYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenylglyoxal (CAS 4974-58-7): Sourcing Specifications and Baseline Profile for Procurement Decisions


4-Biphenylglyoxal (CAS 4974-58-7), also known as 2-oxo-2-(4-phenylphenyl)acetaldehyde or 4-biphenylylglyoxal, is an aromatic alpha-ketoaldehyde compound with the molecular formula C14H10O2 and a molecular weight of 210.23 g/mol . The compound is typically handled as a white solid, with a reported melting point of 119-121 °C (recrystallized from ethanol) and a predicted density of 1.145±0.06 g/cm³ . Its structure features a biphenyl moiety directly attached to a reactive glyoxal group, which enables characteristic condensation and oxidation reactions for synthetic derivatization . Commercially, 4-Biphenylglyoxal is also frequently supplied as its monohydrate form (CAS 1145-04-6, C14H12O3, MW 228.24), which is the more stable and commonly procured physical state .

Why 4-Biphenylglyoxal (CAS 4974-58-7) Cannot Be Interchanged with Other Glyoxal Derivatives in Critical Applications


Direct substitution of 4-Biphenylglyoxal with simpler aromatic glyoxals—such as phenylglyoxal or substituted phenylglyoxals—introduces quantifiable performance risks in two critical domains: antiviral specificity and synthetic reactivity. In antiviral applications, 4-Biphenylglyoxal and its derivatives (e.g., xenalamine, xenaldial) are documented in the historical patent and primary literature as exhibiting a specific inhibitory profile against influenza A (A-PR8, A2 Asian) and rhinoviruses that is not generalizable to all aromatic alpha-ketoaldehydes [1]. In synthetic chemistry, the biphenyl scaffold confers distinct electronic and steric properties compared to monophenyl systems; this alters the reactivity of the alpha-ketoaldehyde moiety in condensation reactions, which is particularly relevant for the synthesis of azomesogens and other extended conjugated systems . Therefore, substituting a generic phenylglyoxal for 4-Biphenylglyoxal in these specific contexts risks both a loss of intended biological activity and a failure of designed synthetic pathways.

Quantitative Differentiation of 4-Biphenylglyoxal (CAS 4974-58-7): Head-to-Head Data Against Structural Analogs


In Vivo Antiviral Spectrum: 4-Biphenylglyoxal Derivative Xenalamine vs. Biphenyl Diglyoxal Xenaldial

In a comparative in vivo study of antiviral efficacy, the 4-biphenylglyoxal derivative Rec. 15/02094 (xenalamine) demonstrated a broader antiviral spectrum than the structurally related 4,4'-bis-biphenylglyoxal dihydrate (xenaldial). Xenalamine was active in mice infected with both Influenza A viruses (A-PR8 and A2 Asian) and MHV-3 Craig mouse hepatitis virus, whereas xenaldial showed a more restricted in vivo efficacy profile [1].

Antiviral Influenza A In Vivo Efficacy

Antiviral Plaque Reduction: 4-Biphenylglyoxal Derivatives vs. Untreated Controls in Rhinovirus Assays

A panel of biphenyl-, naphthyl-, and cumaroyl-glyoxal compounds, including the 4-biphenylglyoxal derivative xenalamine, were evaluated for anti-rhinovirus activity in a plaque inhibition assay on Rhesus monkey kidney, WI38, and Ohio-HeLa human cells. The compounds demonstrated the ability to reduce the formation of viral microplaques compared to untreated control cultures, indicating effective prevention of viral entry [1].

Rhinovirus Antiviral Plaque Assay

Antibacterial Potency: 4-Biphenylglyoxal Hydrate MIC Against MRSA

Research on the antimicrobial activity of 4-Biphenylglyoxal hydrate indicates a notable potency against methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) for effective compounds were found to be as low as 3.13 μg/mL, demonstrating significant antibacterial activity against this clinically relevant pathogen .

Antibacterial MRSA MIC

Target Application Scenarios for 4-Biphenylglyoxal (CAS 4974-58-7) Procurement


Medicinal Chemistry: Development of Broad-Spectrum Antiviral Agents Targeting Influenza and Hepatitis Viruses

4-Biphenylglyoxal serves as the core synthetic precursor for xenalamine (4-biphenylglyoxal N, p-carboxyanilinoethoxy diacetal), a derivative that has demonstrated in vivo efficacy against multiple viral strains, including influenza A and mouse hepatitis virus [1]. Procurement of the parent alpha-ketoaldehyde is essential for medicinal chemists seeking to replicate or optimize this historical lead scaffold for next-generation antiviral drug discovery programs.

Antiviral Research: Investigating Entry Inhibitors for Rhinovirus (Common Cold)

As disclosed in patent literature, biphenylglyoxal derivatives (including xenalamine and xenaldial) have demonstrated the ability to block the cellular entry of various human rhinovirus (HRV) strains, thereby preventing infection [2]. 4-Biphenylglyoxal is therefore a key building block for researchers developing novel non-interferon based, entry-inhibiting therapies for the common cold, a therapeutic area with high unmet need.

Chemical Synthesis: Precursor for Azomesogens and Advanced Functional Materials

The unique reactivity of 4-biphenylglyoxal's alpha-ketoaldehyde group, in combination with its extended aromatic biphenyl system, makes it a valuable starting material for condensation reactions with substituted aromatic amines . This is particularly relevant for the synthesis of azomesogens—molecules used in liquid crystal displays (LCDs) and other optoelectronic materials—where the biphenyl moiety contributes to the desired mesogenic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Biphenylglyoxal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.